

# 4,6-Dichloropicolinamide chemical properties

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## Compound of Interest

Compound Name: 4,6-Dichloropicolinamide

Cat. No.: B1321694

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An In-depth Technical Guide to the Chemical Properties and Applications of **4,6-Dichloropicolinamide** Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**4,6-Dichloropicolinamide** is a halogenated pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its structural features—a pyridine ring activated by a carboxamide group and substituted with two chlorine atoms—offer unique reactivity profiles that are valuable in the design and synthesis of novel compounds for pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical identity, structural characteristics, spectroscopic profile, synthesis logic, key reactions, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.

## Chemical Identity and Core Physicochemical Properties

**4,6-Dichloropicolinamide**, also known by its IUPAC name 4,6-dichloropyridine-2-carboxamide, is a solid organic compound. The presence of two chlorine atoms on the pyridine ring significantly influences its electronic properties and reactivity, making it a key building block for more complex molecular architectures.<sup>[1]</sup>

Table 1: Core Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	<b>4,6-dichloropyridine-2-carboxamide</b>	<b>IUPAC Naming Conventions</b> <a href="#">[2]</a>
CAS Number	98141-39-0	CP Lab Safety <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O	CP Lab Safety <a href="#">[1]</a>
Molecular Weight	191.01 g/mol	CP Lab Safety <a href="#">[1]</a>
Appearance	Off-white to light brown crystalline solid (Typical)	General Chemical Properties <a href="#">[3]</a>

| Purity | Commonly available at ≥95% | CP Lab Safety[\[1\]](#) |

## Structural Elucidation and Spectroscopic Signature

The chemical structure of **4,6-Dichloropicolinamide** dictates its reactivity and is confirmed through various spectroscopic techniques. Understanding its expected spectral data is crucial for reaction monitoring and quality control.

Caption: Chemical structure of **4,6-Dichloropicolinamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to be simple and diagnostic.
  - Aromatic Protons (H-3, H-5):** Two distinct signals are anticipated in the aromatic region (δ 7.5-8.5 ppm). These protons will appear as singlets or narrow doublets depending on the coupling constant.
  - Amide Protons (-NH<sub>2</sub>):** A broad singlet is expected, typically between δ 5.0-8.0 ppm.[\[4\]](#) The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[\[4\]](#)
- <sup>13</sup>C NMR:** The carbon spectrum should display six unique signals corresponding to each carbon atom in the molecule.

- Carbonyl Carbon (C=O): A signal in the  $\delta$  165-175 ppm range, characteristic of an amide carbonyl.
- Aromatic Carbons (Pyridine Ring): Five signals are expected in the  $\delta$  120-160 ppm range. The carbons bonded to chlorine (C-4, C-6) will be significantly influenced by the halogen's electronegativity and are expected at the lower field end of this range. The carbon attached to the amide group (C-2) will also be downfield.

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present.

- N-H Stretching: Two distinct, sharp to medium bands are expected around  $3350\text{ cm}^{-1}$  (asymmetric stretch) and  $3180\text{ cm}^{-1}$  (symmetric stretch) for the primary amide ( $-\text{NH}_2$ ).
- C=O Stretching (Amide I Band): A very strong and prominent absorption band should appear between  $1650\text{--}1680\text{ cm}^{-1}$ , characteristic of the amide carbonyl group.<sup>[5]</sup>
- C=C and C=N Stretching: Multiple bands of variable intensity are expected in the  $1400\text{--}1600\text{ cm}^{-1}$  region, corresponding to the aromatic pyridine ring vibrations.<sup>[6]</sup>
- C-Cl Stretching: Strong absorptions in the fingerprint region, typically below  $850\text{ cm}^{-1}$ , are indicative of the carbon-chlorine bonds.

## Mass Spectrometry (MS)

- Molecular Ion Peak ( $\text{M}^+$ ): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes). This results in three peaks:  $\text{M}^+$  (relative intensity  $\sim 100\%$ ),  $[\text{M}+2]^+$  (relative intensity  $\sim 65\%$ ), and  $[\text{M}+4]^+$  (relative intensity  $\sim 10\%$ ).
- Fragmentation: Common fragmentation patterns would include the loss of the amide group ( $-\text{CONH}_2$ ), chlorine atoms ( $\text{Cl}\cdot$ ), or hydrogen cyanide ( $\text{HCN}$ ) from the pyridine ring.

## Synthesis and Reactivity

While specific synthesis protocols for **4,6-Dichloropicolinamide** are not widely published, a logical and efficient synthetic strategy can be devised based on established pyridine chemistry.

## Proposed Synthetic Workflow

The most direct pathway involves the amidation of a 4,6-dichloropicolinic acid derivative. This multi-step process leverages commercially available precursors and standard organic reactions. Related pyridine derivatives are often synthesized from precursors like 4-hydroxy-6-methylpyridin-2(1H)-one.<sup>[7][8]</sup>

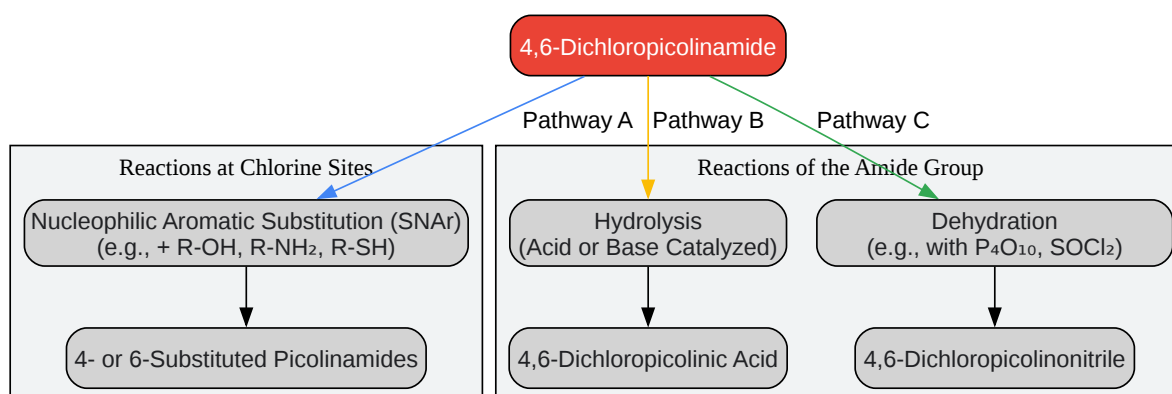
Caption: Proposed workflow for the synthesis of **4,6-Dichloropicolinamide**.

Experimental Causality:

- **Chlorination:** The initial step requires a robust chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) to replace hydroxyl groups on a precursor pyridine ring with chlorine. This is a standard method for producing chloropyridines.<sup>[9]</sup>
- **Acid Activation:** The carboxylic acid is converted to a more reactive species, such as an acid chloride, using thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride. This is essential because direct amidation of a carboxylic acid requires harsh conditions and often results in low yields. The acid chloride is highly electrophilic and reacts readily with nucleophiles.
- **Amidation:** The activated acid chloride is then treated with an ammonia source (e.g., aqueous ammonia or ammonia gas) in an appropriate solvent. This nucleophilic acyl substitution reaction is typically fast and high-yielding, affording the final picolinamide product.

## Key Reactivity Profile

The reactivity of **4,6-Dichloropicolinamide** is dominated by its two key features: the reactive chlorine substituents and the amide functional group.



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Caption: Key reactivity pathways for **4,6-Dichloropicolinamide**.

- **Nucleophilic Aromatic Substitution (SNAr):** The chlorine atoms at the 4- and 6-positions are susceptible to displacement by various nucleophiles (e.g., alkoxides, amines, thiols).<sup>[10]</sup> The electron-withdrawing nature of the ring nitrogen and the amide group stabilizes the intermediate Meisenheimer complex, facilitating this reaction. This makes the molecule an excellent scaffold for introducing diverse functional groups.
- **Amide Hydrolysis:** Under acidic or basic conditions, the amide group can be hydrolyzed to yield the corresponding carboxylic acid, 4,6-dichloropicolinic acid.<sup>[10]</sup> This reaction can be useful for subsequent modifications or for confirming the structure of reaction products.
- **Amide Dehydration:** Treatment with strong dehydrating agents can convert the primary amide into a nitrile, yielding 4,6-dichloropicolinonitrile.<sup>[11][12]</sup>

## Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols must be strictly followed. The information provided is based on safety data for structurally similar chemicals.<sup>[13][14]</sup>

Table 2: Safety and Handling Guidelines

Aspect	Recommendation	Rationale
Personal Protective Equipment (PPE)	<b>Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.</b>	<b>To prevent skin and eye contact with the chemical.</b> <a href="#">[13]</a>
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid generating and inhaling dust.	To minimize respiratory exposure. <a href="#">[14]</a>
Hygiene	Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.	To prevent accidental ingestion. <a href="#">[13]</a>
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.	To prevent degradation from moisture and ensure security. <a href="#">[14]</a>
Incompatible Materials	Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.	To avoid potentially vigorous or hazardous reactions. <a href="#">[13]</a>

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[\[14\]](#) |

## Applications in Research and Development

**4,6-Dichloropicolinamide** is primarily utilized as a synthesis building block in medicinal and agricultural chemistry.[\[1\]](#) Its value lies in the strategic placement of reactive sites that allow for controlled, stepwise molecular elaboration.

- **Drug Discovery:** It serves as a starting scaffold for synthesizing libraries of substituted picolinamides. These new chemical entities can be screened for various biological activities, as pyridine and amide moieties are common pharmacophores in many active pharmaceutical ingredients.

- Agrochemicals: Picolinate derivatives are known to exhibit herbicidal and plant growth regulatory properties.[10][15] The dichlorinated backbone of this molecule can be functionalized to develop new pesticides and herbicides with potentially novel modes of action.
- Materials Science: Pyridine-based ligands are integral to coordination chemistry and the development of new materials. The functional handles on **4,6-Dichloropicolinamide** allow for its incorporation into more complex ligand structures for catalysis or functional materials.

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